L-ORNITHINE:HCL (ALPHA-15N)
Description
Significance of L-Ornithine in Fundamental Biological Systems
L-Ornithine is a key intermediate in the urea (B33335) cycle, a critical metabolic pathway that occurs primarily in the liver. creative-proteomics.commerckmillipore.com This cycle is responsible for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into the less toxic compound urea, which is then excreted from the body. merckmillipore.comsmolecule.com In the urea cycle, L-Ornithine acts as a carrier molecule, accepting a carbamoyl (B1232498) group to form citrulline. identifiers.orgcreative-proteomics.com The cycle is completed when arginase cleaves arginine to produce urea and regenerate L-Ornithine, allowing the process to continue. metwarebio.commerckmillipore.com
Beyond its role in nitrogen disposal, L-Ornithine serves as a crucial precursor for the biosynthesis of other important molecules. drugbank.com It is the starting point for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). metwarebio.comcreative-proteomics.com These molecules are essential for a variety of cellular processes, including cell growth, proliferation, differentiation, and the stabilization of DNA. metwarebio.comcreative-proteomics.com Furthermore, L-Ornithine can be converted to other amino acids, including proline and glutamic acid, and contributes to the synthesis of arginine, which is involved in protein synthesis and the production of nitric oxide, a key signaling molecule. merckmillipore.comsmolecule.comsigmaaldrich.com
Rationale for Strategic Utilization of L-ORNITHINE:HCL (ALPHA-15N) in Advanced Biochemical Research
The strategic use of L-ORNITHINE:HCL (ALPHA-15N), where the nitrogen atom at the alpha-carbon is specifically labeled with ¹⁵N, offers a precise tool for investigating specific aspects of nitrogen metabolism. isotope.com This specific labeling allows researchers to trace the fate of the alpha-amino group of ornithine as it moves through various metabolic transformations.
One key application is in the detailed study of the urea cycle. merckmillipore.comsmolecule.com By introducing alpha-¹⁵N-labeled ornithine, researchers can follow the labeled nitrogen as it is incorporated into other urea cycle intermediates and ultimately into urea itself. This can help to quantify the flux through the urea cycle and understand its regulation under different physiological and pathological conditions.
Furthermore, since ornithine is a precursor to polyamines, L-ORNITHINE:HCL (ALPHA-15N) can be used to investigate the dynamics of polyamine biosynthesis. nih.gov Tracing the ¹⁵N label into putrescine, spermidine, and spermine can provide quantitative data on the rate of their synthesis and turnover. This is particularly relevant in the study of cell growth and cancer, where polyamine metabolism is often dysregulated. The specificity of the alpha-¹⁵N label is also advantageous for studying transamination reactions involving ornithine, providing a clearer picture of its role in amino acid interconversions.
Data Tables
Table 1: Properties of L-ORNITHINE:HCL (ALPHA-15N) This table is based on data from available chemical supplier information.
| Property | Value |
| Molecular Formula | C₅H₁₃ClN[¹⁵N]O₂ |
| Molecular Weight | 169.62 g/mol |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥98% |
| Labeled Position | Alpha-amino group |
Table 2: Key Research Applications of L-ORNITHINE:HCL (ALPHA-15N) This table summarizes the primary research uses discussed in the article.
| Research Area | Specific Application | Rationale |
| Metabolic Flux Analysis | Quantifying flux through the urea cycle. | Tracing the ¹⁵N label from ornithine to other urea cycle intermediates and urea. |
| Polyamine Biosynthesis | Measuring the rate of synthesis of putrescine, spermidine, and spermine. | Following the incorporation of the ¹⁵N label from ornithine into polyamines. |
| Amino Acid Metabolism | Studying transamination and other metabolic conversions of ornithine. | The specific alpha-label allows for precise tracking of the amino group. |
| Biomolecular NMR | Structural and dynamic studies of proteins that bind ornithine. | The ¹⁵N label provides a specific signal for NMR spectroscopy. |
Properties
Molecular Weight |
169.61 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for L Ornithine:hcl Alpha 15n
Synthetic Strategies for Alpha-¹⁵N Isotopically Enriched L-Ornithine
The synthesis of L-ornithine with a ¹⁵N label specifically at the alpha-position requires precise and stereospecific methods. Both enzymatic and chemoenzymatic approaches are employed to achieve this targeted isotopic incorporation.
Enzymatic Synthesis Pathways for Targeted Labeling
Enzymatic synthesis offers a highly efficient and stereospecific route to produce L-amino acids labeled with ¹⁵N. researchgate.net This approach typically utilizes the corresponding alpha-keto acid precursor and an isotopically labeled nitrogen source. The synthesis of alpha-¹⁵N L-ornithine can be achieved through a pathway involving key enzymes that catalyze the introduction of the alpha-amino group.
A common strategy involves the use of NAD-dependent amino acid dehydrogenases, such as glutamate (B1630785) dehydrogenase (GDH). researchgate.net In this pathway, a suitable precursor, which for ornithine biosynthesis is derived from glutamate, is converted in the presence of [¹⁵N]ammonium chloride. researchgate.netfrontiersin.org The enzyme specifically incorporates the ¹⁵N from the ammonium salt into the alpha-amino position of the amino acid. The process requires a cofactor regeneration system, such as using glucose dehydrogenase (GlcDH) to regenerate NADH, which is consumed during the reductive amination. researchgate.net
The general reaction scheme is as follows: Alpha-keto acid + [¹⁵N]NH₄⁺ + NADH ⇌ L-[alpha-¹⁵N]Amino Acid + NAD⁺ + H₂O
This method is valued for its high yield and for producing the biologically active L-isomer of the amino acid. researchgate.net
Chemoenzymatic and Chemical Synthesis Methodologies for ¹⁵N Incorporation
Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating precursor molecules with the specificity of enzymatic reactions for the final isotopic labeling step. This approach provides flexibility in designing precursors that may not be readily available biologically. For L-ornithine, a chemical route could be used to synthesize its alpha-keto acid analogue, which is then subjected to an enzymatic reductive amination using a ¹⁵N source as described above.
This hybrid methodology allows for large-scale production while maintaining the critical stereospecificity at the alpha-carbon, a feature that is often challenging and costly to achieve through purely chemical means. Purely chemical synthesis routes for ¹⁵N-labeled amino acids are also possible but often involve multiple protection and deprotection steps and may result in a racemic mixture that requires subsequent resolution.
Analytical Techniques for Isotopic Enrichment and Positional Verification of L-ORNITHINE:HCL (ALPHA-¹⁵N)
Following synthesis, it is imperative to confirm both the degree of ¹⁵N enrichment and the precise location of the isotope within the molecule. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this comprehensive characterization.
Isotope Ratio Mass Spectrometry (IRMS) for ¹⁵N Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to determine the isotopic composition of a sample. nih.gov For ¹⁵N-labeled compounds, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is often employed. nasa.gov
In this method, the L-ornithine sample is first derivatized to make it volatile. The derivative is then introduced into a gas chromatograph for separation from any impurities. nasa.gov After separation, the compound is combusted online, converting the organically bound nitrogen into nitrogen gas (N₂). This gas is then introduced into the mass spectrometer, which measures the ratio of masses corresponding to ¹⁴N¹⁵N and ¹⁴N¹⁴N. nasa.gov This ratio is used to calculate the ¹⁵N abundance in the sample with very high precision, often with standard deviations of less than 0.35‰. nasa.gov The data is typically reported as a delta (δ) value in parts per thousand (‰) relative to a standard (Atmospheric N₂). nasa.gov
| Analytical Parameter | Typical Value/Finding | Source |
| Technique | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | nasa.gov |
| Measurement | ¹⁵N/¹⁴N Isotopic Ratio | nih.gov |
| Precision | Standard deviations < 0.35‰ | nasa.gov |
| Natural Abundance δ¹⁵N (Ornithine) | +10 to +15‰ | nih.gov |
This interactive table summarizes the key aspects of IRMS for ¹⁵N abundance determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific ¹⁵N Labeling Confirmation
Two-dimensional (2D) NMR experiments are particularly powerful for this purpose. whiterose.ac.uk By correlating the ¹⁵N nucleus with specific protons in the molecule, the exact site of labeling can be unequivocally confirmed.
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most direct and standard method for confirming the position of the ¹⁵N label. protein-nmr.org.uk This 2D NMR experiment detects correlations between a nitrogen nucleus and the proton(s) directly bonded to it. protein-nmr.org.uk
For L-ORNITHINE:HCL (ALPHA-¹⁵N), an HSQC spectrum will show a cross-peak that correlates the chemical shift of the ¹⁵N nucleus with the chemical shift of the alpha-proton (Hα). The presence of this specific Hα-Nα correlation serves as a definitive "fingerprint," confirming that the isotopic label is on the alpha-nitrogen. protein-nmr.org.uk In contrast, if the label were on the delta-amino group, the correlation would be to the delta-protons (Hδ). The Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects 2-3 bond correlations, can provide further confirmation by showing a correlation between the alpha-¹⁵N nucleus and protons on adjacent carbons. magritek.comblogspot.com
| NMR Experiment | Purpose | Expected Correlation for L-ORNITHINE:HCL (ALPHA-¹⁵N) | Source |
| ¹H-¹⁵N HSQC | Positional validation (1-bond correlation) | A cross-peak between the alpha-proton (Hα) and the alpha-nitrogen (¹⁵Nα) | protein-nmr.org.uk |
| ¹H-¹⁵N HMBC | Further structural confirmation (2-3 bond correlation) | Cross-peaks between the alpha-nitrogen (¹⁵Nα) and beta-protons (Hβ) | magritek.comblogspot.com |
This interactive table outlines the use of 2D NMR techniques for the positional validation of the ¹⁵N label.
Chromatographic Techniques for Separation Prior to Isotopic Analysis (e.g., HPLC, GC)
The separation of L-Ornithine from complex mixtures is a critical step before isotopic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques widely employed for this purpose. The choice between them often depends on the sample matrix, required sensitivity, and the specific analytical instrumentation available. alexandraatleephillips.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of amino acids like L-Ornithine as it can often be performed without the need for chemical modification (derivatization). alexandraatleephillips.com This technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
Reversed-Phase (RP-HPLC): This is a common HPLC mode for amino acid separation. A nonpolar stationary phase (like C18) is used with a polar mobile phase. A study on L-Ornithine L-Aspartate utilized an Agilent Eclipse XDB-C18 column with a gradient elution system. impactfactor.org The mobile phase consisted of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B), with UV detection at 225 nm. impactfactor.org Another method for L-Ornithine-L-Aspartate used an amino-bonded silica column with a mobile phase of acetonitrile and 0.05 mol/L potassium dihydrogen phosphate (B84403), with detection at 210 nm. researchgate.net
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly effective for highly polar compounds like ornithine that have poor retention on traditional reversed-phase columns. helixchrom.comnih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A fast and precise LC-MS/MS method for ornithine in human plasma used a silica HILIC column with an isocratic mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (25:75 ratio). nih.gov
Interactive Table: HPLC Conditions for L-Ornithine Analysis
| Parameter | Method 1 (RP-HPLC) impactfactor.org | Method 2 (RP-HPLC) researchgate.net | Method 3 (HILIC) nih.gov |
|---|---|---|---|
| Column | Agilent, Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) | Amino-bonded silica column (250 mm x 4.6 mm, 5 µm) | Silica column |
| Mobile Phase | A: 0.1% orthophosphoric acid in waterB: Acetonitrile (Gradient) | Acetonitrile-0.05 mol/L KH2PO4 (60:40) (Isocratic) | 0.1% trifluoroacetic acid in water and acetonitrile (25:75) (Isocratic) |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 225 nm | UV at 210 nm | Tandem Mass Spectrometry (MS/MS) |
Gas Chromatography (GC)
Gas chromatography offers high sensitivity for amino acid analysis. alexandraatleephillips.com However, due to the low volatility and polar nature of amino acids, they must be chemically modified into more volatile and less reactive derivatives before GC analysis. thermofisher.comsigmaaldrich.com
Derivatization: This process involves replacing active hydrogens on the polar functional groups (amine and carboxyl groups) with nonpolar moieties. sigmaaldrich.com A very common method is silylation , which converts the amino acid into a stable and volatile derivative. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The derivatization protects the functional groups, aiding in separation and detection. thermofisher.com
Separation and Detection: The derivatized amino acids are then separated on a GC column, such as a 5% phenyl methylpolysiloxane column. thermofisher.com Detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comsigmaaldrich.com GC-MS is particularly powerful as it provides characteristic fragmentation patterns that allow for easy identification of the amino acid derivatives. sigmaaldrich.com
Interactive Table: GC Conditions for Derivatized Amino Acid Analysis
| Parameter | Typical Conditions thermofisher.comsigmaaldrich.com |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | 5% phenyl methylpolysiloxane (e.g., TRACE TR-5) or SLB-5ms |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Purpose of Derivatization | Increase volatility and stability for GC analysis |
Methodologies for Purity Assessment of L-ORNITHINE:HCL (ALPHA-15N) for Academic Research Applications
The purity of L-ORNITHINE:HCL (ALPHA-15N) is paramount for its use in academic research, where accuracy and reproducibility are essential. Purity assessment for an isotopically labeled compound is a two-fold process: determining the chemical purity (the percentage of the desired compound versus any impurities) and the isotopic enrichment (the percentage of the compound that is labeled with the ¹⁵N isotope at the alpha-nitrogen position).
Analytical HPLC: High-Performance Liquid Chromatography is a fundamental technique for assessing chemical purity. cpcscientific.com By using a validated HPLC method, such as those described in section 2.2.3, the presence of any non-ornithine impurities can be detected and quantified. The purity is typically determined by comparing the peak area of L-Ornithine to the total area of all peaks in the chromatogram. For research applications, a chemical purity of >95% or higher is often required. cpcscientific.com
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming both the identity and the isotopic enrichment of the labeled compound. High-Resolution Mass Spectrometry (HRMS) can precisely determine the molecular weight, confirming that the ¹⁵N isotope has been incorporated. acs.org By analyzing the mass spectrum, researchers can quantify the ratio of the labeled molecule (with ¹⁵N) to the unlabeled molecule (with ¹⁴N), thereby determining the level of isotopic enrichment. This technique is a cornerstone for verifying the success of the isotopic labeling synthesis.
The combination of these techniques provides a comprehensive characterization of the final product, ensuring its suitability for high-level academic research.
Interactive Table: Purity Assessment Methodologies
| Analytical Technique | Purpose | Information Provided |
|---|---|---|
| HPLC | Chemical Purity Assessment | Quantifies the percentage of L-Ornithine relative to other chemical impurities. cpcscientific.com |
| Mass Spectrometry (MS/HRMS) | Identity Confirmation & Isotopic Enrichment | Confirms the correct molecular weight of the labeled compound and quantifies the percentage of ¹⁵N incorporation. acs.org |
| NMR Spectroscopy | Structural Confirmation & Label Position | Verifies the chemical structure and confirms the specific location of the ¹⁵N atom within the molecule. |
Advanced Analytical Methodologies for L Ornithine:hcl Alpha 15n and Its Metabolic Derivatives
Mass Spectrometry-Based Approaches for Tracing L-ORNITHINE:HCL (ALPHA-15N) Metabolism
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation techniques, it offers high sensitivity and selectivity for identifying and quantifying specific molecules within complex biological mixtures. For studies involving L-Ornithine:HCl (alpha-15N), MS-based methods are indispensable for tracking the incorporation of the 15N isotope into various metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds like amino acids in biological fluids. The process involves separating compounds in a liquid mobile phase using a chromatography column, followed by ionization and detection by the mass spectrometer.
In the context of tracing L-Ornithine:HCl (alpha-15N), LC-MS allows researchers to separate ornithine from other amino acids and metabolites in samples such as plasma or cell extracts. The mass spectrometer then detects the mass difference between the unlabeled ornithine and the alpha-15N labeled variant. As the labeled ornithine is metabolized, the 15N atom is transferred to other molecules, such as citrulline, arginine, proline, and glutamate (B1630785). LC-MS can detect these newly labeled products, enabling a detailed profiling of the metabolic pathways involving ornithine's alpha-nitrogen.
To enhance chromatographic separation and ionization efficiency, amino acids are often chemically modified using a process called derivatization. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino groups, rendering the molecules more suitable for reverse-phase liquid chromatography and improving detection sensitivity.
| Chromatography Mode | Derivatization Agent | Application Highlight | Key Finding/Advantage |
|---|---|---|---|
| Hydrophilic Interaction Chromatography (HILIC) | None (Direct Analysis) | Quantification of ornithine in human plasma. | Fast separation (<4 min) without derivatization, suitable for clinical applications. |
| Ultra Performance Liquid Chromatography (UPLC) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Measurement of 15N enrichment in urea (B33335) cycle amino acids. | High sensitivity for quantifying isotopic enrichment and determining positional 15N labels. |
| Reverse Phase Liquid Chromatography (RPLC) | iTRAQ® Reagents | Comparison of urinary amino acid analysis methods. | Allows for multiplexed quantification by using tags with different reporter ions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples
Gas chromatography-mass spectrometry (GC-MS) is a highly robust and reproducible technique for analyzing volatile and thermally stable compounds. Amino acids, including ornithine, are not inherently volatile and must be chemically derivatized before GC-MS analysis. This two-step process typically involves methoximation to protect aldehyde and keto groups, followed by silylation, which replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.
Once derivatized, the 15N-labeled ornithine and its metabolites can be separated by the gas chromatograph and detected by the mass spectrometer. GC-MS provides excellent separation efficiency and generates reproducible mass spectra that can be used for identification and quantification. This method has been successfully used to measure 15N isotopic enrichment in multiple plasma amino acids, including ornithine, in a single analytical run.
| Reagent Class | Example Reagent | Target Functional Groups | Notes |
|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH | Most common method; produces volatile and stable TMS derivatives. |
| Acylation + Esterification | Pentafluoropropionic anhydride (B1165640) (PFPA) + Methanol/HCl | -NH2, -OH + -COOH | A two-step process that can be manipulated to discriminate between similar amino acids. |
| Chloroformates | Propyl chloroformate | -NH2, -COOH | Allows for rapid derivatization in an aqueous environment. |
| Pivaloyl + Esterification | Pivaloyl chloride + Isopropanol | -NH2 + -COOH | Used for high-precision determination of 15N/14N isotopic composition. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Products
Tandem mass spectrometry, or MS/MS, is an essential technique for confirming the identity of metabolites and elucidating their structures. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are detected. This fragmentation pattern is unique to the molecule's structure and can serve as a chemical fingerprint.
When tracing the metabolism of L-Ornithine:HCl (alpha-15N), MS/MS is used to analyze the potential metabolic products. For example, if the 15N from ornithine is incorporated into citrulline, the resulting 15N-citrulline will have a mass that is one unit higher than normal citrulline. By selecting this heavier precursor ion and fragmenting it, researchers can observe a corresponding mass shift in the product ions that contain the 15N atom. This confirms not only the identity of the metabolite but also that the label has been incorporated at a specific position, providing definitive evidence for the metabolic conversion and helping to map the flow of nitrogen through the pathway.
| Metabolic Step | Precursor Ion (Parent) | Key Fragment Ion (Daughter) | Observation |
|---|---|---|---|
| Starting Material | [Ornithine+H]+ (m/z 133.1) | [Ornithine-H2O-NH3]+ (m/z 98.1) | Unlabeled reference fragmentation pattern. |
| Starting Material (Labeled) | [alpha-15N-Ornithine+H]+ (m/z 134.1) | [alpha-15N-Ornithine-H2O-NH3]+ (m/z 98.1) | Fragment does not contain the alpha-nitrogen; no mass shift observed. |
| Metabolic Product (Labeled) | [15N-Citrulline+H]+ (m/z 177.1) | Fragment containing the 15N atom | A mass shift of +1 Da is observed in the fragment compared to the unlabeled standard, confirming label incorporation. |
High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical in metabolic studies for several reasons. Firstly, it allows for the confident determination of a molecule's elemental formula, which greatly aids in the identification of unknown metabolites.
Secondly, HRMS can easily resolve the small mass difference between an unlabeled metabolite and its 15N-labeled counterpart. The precise mass difference between 14N (14.00307 Da) and 15N (15.00011 Da) allows for unambiguous confirmation of label incorporation. This is particularly important in complex biological samples where multiple compounds may have the same nominal mass but different exact masses. By extracting ions corresponding to the precise theoretical mass of the expected 15N-labeled metabolite, researchers can achieve very high specificity. Furthermore, HRMS enables detailed analysis of a compound's full isotopic pattern, which can be used to calculate the percentage of 15N enrichment in a given metabolite pool.
| Compound | Elemental Formula | Isotope | Theoretical Exact Mass (Monoisotopic) |
|---|---|---|---|
| L-Ornithine | C5H12N2O2 | 14N (alpha-position) | 132.08988 Da |
| L-Ornithine (alpha-15N) | C5H12(14N)(15N)O2 | 15N (alpha-position) | 133.08692 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-ORNITHINE:HCL (ALPHA-15N) Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. Unlike mass spectrometry, which detects the entire molecule's mass, NMR detects specific atomic nuclei that are NMR-active, such as 1H, 13C, and 15N. For metabolic tracing, NMR can directly observe the labeled nucleus and its molecular context without requiring sample derivatization or fragmentation.
15N NMR Spectroscopy for Direct Detection of Labeled Nitrogen Flux
The stable isotope 15N has a nuclear spin of 1/2, making it directly observable by NMR spectroscopy. While 15N NMR is inherently less sensitive than 1H NMR, its application to samples enriched with 15N, such as in studies using L-Ornithine:HCl (alpha-15N), is a powerful tool for directly monitoring nitrogen metabolism.
In a typical experiment, a biological system, such as perfused rat liver or cultured cells, is supplied with alpha-15N-ornithine. By acquiring 15N NMR spectra over time, researchers can watch the signal corresponding to the alpha-nitrogen of ornithine decrease, while new signals appear at the characteristic chemical shifts of downstream metabolites. For instance, the transfer of the 15N label to the nitrogen atoms of glutamate, glutamine, and urea can be observed as distinct new peaks in the 15N spectrum. The rate at which these new signals appear provides a direct, quantitative measure of the metabolic flux through these pathways. This technique is particularly valuable as it can be performed on intact, living systems, providing a real-time view of metabolic dynamics.
| Compound Class | Nitrogen Group | Approximate Chemical Shift (ppm) |
|---|---|---|
| Amino Acids (e.g., Ornithine, Glutamate) | Alpha-amino (-NH3+) | 20 to 60 ppm |
| Amides (e.g., Glutamine) | Amide (-CONH2) | 110 to 120 ppm |
| Urea | Urea (-NH2) | ~75 ppm |
| Guanidinium (e.g., Arginine) | Guanidino Nitrogens | 30 to 60 ppm (-N<) and 160 to 220 ppm (=N<) |
Note: Chemical shifts are approximate and can vary based on pH, solvent, and molecular environment.
1H-NMR and 13C-NMR with 15N Coupling for Pathway Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and dynamic information about molecules in solution. When L-ORNITHINE:HCL is labeled with 15N at the alpha-amino position, NMR methodologies can be employed to not only identify and quantify the compound and its metabolites but also to gain deeper insights into reaction mechanisms and pathway activities through the analysis of scalar (J) couplings between the 15N nucleus and neighboring 1H and 13C nuclei.
The presence of the 15N isotope at a specific position induces splitting in the NMR signals of adjacent, magnetically active nuclei. This phenomenon, known as spin-spin coupling, is distance and conformation-dependent, providing valuable structural information. In the context of L-ORNITHINE:HCL (ALPHA-15N), the key interactions are the one-bond coupling between the 15N and the directly attached alpha-proton (¹J(¹⁵N,¹H)) and the one- and two-bond couplings between the 15N and the alpha- and beta-carbons (¹J(¹⁵N,¹³Cα) and ²J(¹⁵N,¹³Cβ)).
The magnitude of these coupling constants is sensitive to the electronic environment and the geometry of the molecule. For instance, the ¹J(¹⁵N,¹H) coupling constant is influenced by the hybridization of the nitrogen atom and the nature of the N-H bond. Changes in this value can indicate alterations in the chemical state of the alpha-amino group, such as its involvement in enzymatic reactions or changes in its protonation state. Similarly, ¹J(¹⁵N,¹³Cα) and ²J(¹⁵N,¹³Cβ) couplings provide information about the conformation around the Cα-N bond. By observing the transfer of the 15N label to downstream metabolites and analyzing the coupling patterns in these products, researchers can definitively trace metabolic pathways. For example, the appearance of 15N-coupled signals in glutamate or proline would confirm the metabolic conversion of ornithine.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two-dimensional NMR experiments that are particularly useful for this type of analysis. An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as the 15N and the alpha-proton of L-ORNITHINE:HCL (ALPHA-15N), providing a unique spectral signature for the labeled site. An HMBC experiment, on the other hand, reveals correlations between nuclei separated by two or three bonds, allowing for the unambiguous assignment of the 15N label within the carbon skeleton of metabolites.
The following interactive data table provides typical NMR chemical shift values for L-ornithine and representative coupling constants for 15N-labeled amino acids, which are essential for the interpretation of NMR spectra in metabolic tracing studies.
Interactive Data Table: NMR Spectral Data for L-Ornithine and Representative 15N Coupling Constants
| Parameter | Nucleus | Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Coupling Partner | Notes |
| Chemical Shift | ¹H | α-H | 3.85 | - | - | In D₂O at pH 7.4 |
| β-H | 1.95 | - | - | In D₂O at pH 7.4 | ||
| γ-H | 1.80 | - | - | In D₂O at pH 7.4 | ||
| δ-H | 3.05 | - | - | In D₂O at pH 7.4 | ||
| Chemical Shift | ¹³C | Cα | 56.80 | - | - | In D₂O at pH 7.4 |
| Cβ | 30.18 | - | - | In D₂O at pH 7.4 | ||
| Cγ | 25.47 | - | - | In D₂O at pH 7.4 | ||
| Cδ | 41.56 | - | - | In D₂O at pH 7.4 | ||
| C=O | 177.05 | - | - | In D₂O at pH 7.4 | ||
| Coupling Constant | ¹J | ¹⁵Nα | - | ~70-95 | ¹Hα | Value is dependent on pH and solvent. |
| ¹J | ¹⁵Nα | - | ~5-15 | ¹³Cα | Sensitive to local electronic structure. | |
| ²J | ¹⁵Nα | - | ~0-7 | ¹³Cβ | Dependent on dihedral angle. |
Chemical shift data for L-Ornithine is sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000162. Coupling constant ranges are representative values for α-amino acids.
Integration of Diverse Analytical Platforms for Comprehensive Isotopic Tracing
While NMR spectroscopy provides unparalleled detail regarding molecular structure and connectivity, a truly comprehensive understanding of the metabolic fate of L-ORNITHINE:HCL (ALPHA-15N) is best achieved through the integration of multiple analytical platforms. Each technique possesses unique strengths, and their combination allows for a more complete and robust analysis of isotopic tracing experiments. The primary complementary technique to NMR is mass spectrometry (MS).
Mass spectrometry offers superior sensitivity compared to NMR, enabling the detection of low-abundance metabolites that may not be observable by NMR. When coupled with separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can resolve complex mixtures of metabolites from biological extracts. In the context of isotopic tracing, MS is used to determine the mass isotopologue distribution of metabolites. The incorporation of the 15N label from L-ORNITHINE:HCL (ALPHA-15N) into a downstream metabolite will result in a mass shift of +1 Da for each incorporated nitrogen atom. By quantifying the relative abundances of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of a metabolite, the extent of label incorporation and thus the activity of the metabolic pathway can be determined.
The integration of NMR and MS provides a powerful synergistic approach. For instance, a research workflow could involve an initial untargeted metabolomics screen using high-resolution LC-MS to identify all metabolites that show 15N incorporation from the administered L-ORNITHINE:HCL (ALPHA-15N). This provides a broad overview of the metabolic pathways influenced by ornithine. Subsequently, targeted NMR analysis of the key labeled metabolites identified by MS can be performed. The NMR data would then provide unambiguous structural confirmation of these metabolites and, through the analysis of 15N coupling constants, yield detailed insights into the specific positions of the label and the stereochemistry of the enzymatic reactions involved.
A hypothetical case study illustrating this integrated approach could involve tracing the metabolism of L-ORNITHINE:HCL (ALPHA-15N) in a cancer cell line known to have altered polyamine metabolism.
LC-MS Screening: Cancer cells are cultured in a medium containing L-ORNITHINE:HCL (ALPHA-15N). After a set period, cellular extracts are analyzed by LC-MS. The data reveals a significant increase in the M+1 isotopologues of putrescine, spermidine (B129725), and spermine (B22157), confirming the flux of ornithine's alpha-nitrogen into the polyamine synthesis pathway. Additionally, M+1 glutamate is detected, indicating the activity of ornithine aminotransferase.
Targeted NMR Analysis: Guided by the MS findings, 2D ¹H-¹⁵N HSQC NMR experiments are performed on the same cell extracts. The HSQC spectrum shows a cross-peak corresponding to the ¹⁵N-labeled amino group of the identified glutamate, confirming its origin from the alpha-amino group of ornithine. Further analysis of the coupling patterns could provide information about the enzymatic mechanism.
Flux Analysis: The quantitative data from both MS (isotopologue ratios) and NMR (concentration measurements) can be integrated into metabolic flux models. This allows for the calculation of the rates of different metabolic reactions, providing a dynamic view of how ornithine metabolism is regulated in the cancer cells.
This multi-platform approach, combining the high sensitivity of MS with the detailed structural information from NMR, enables a comprehensive and highly confident analysis of the metabolic fate of L-ORNITHINE:HCL (ALPHA-15N), leading to a deeper understanding of nitrogen metabolism in health and disease.
Application of L Ornithine:hcl Alpha 15n in Metabolic Flux Analysis
Elucidation of Urea (B33335) Cycle Dynamics Using L-ORNITHINE:HCL (ALPHA-15N)
The urea cycle, also known as the ornithine cycle, is a critical pathway for the detoxification of ammonia (B1221849) in mammals. wikipedia.orgcreative-proteomics.combiocrates.com L-ornithine is a key intermediate in this cycle. biocrates.comcreative-proteomics.com The use of 15N-labeled ornithine has been instrumental in dissecting the complex dynamics of this pathway. medchemexpress.com
Ornithine transcarbamylase (OTC) is a key enzyme in the urea cycle that catalyzes the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. wikipedia.orgcreative-proteomics.combasicmedicalkey.comresearchgate.net Deficiencies in OTC activity can lead to severe hyperammonemia. arcturusrx.comarcturusrx.com
By using L-ORNITHINE:HCL (ALPHA-15N) as a tracer, researchers can directly measure the flux through the OTC-catalyzed reaction. The rate of incorporation of the 15N label from ornithine into citrulline provides a direct measure of in vivo OTC activity. This has been crucial in diagnosing and understanding the pathophysiology of OTC deficiency. arcturusrx.com Studies have shown that this method can distinguish between symptomatic and asymptomatic individuals with OTC deficiency and can be used to monitor the efficacy of treatments. arcturusrx.comnih.gov
| Clinical Status | 15N-Urea/15N-Glutamine Ratio (Mean ± SD) |
|---|---|
| Normal Controls | 0.42 ± 0.06 |
| Asymptomatic Partial OTC Deficiency | 0.26 ± 0.06 |
| Late-Onset Urea Cycle Disorder Patients | 0.17 ± 0.03 |
| Neonatal-Onset Urea Cycle Disorder Patients | 0.003 ± 0.007 |
This table presents data on the ratio of isotopic enrichments of 15N-urea to 15N-glutamine, which serves as an index of in vivo urea cycle activity. The data demonstrates a clear correlation between the flux ratio and the clinical severity of urea cycle disorders. pnas.orgusda.gov
L-ornithine is a direct precursor for the synthesis of citrulline, which in turn is a precursor for arginine synthesis. nih.gov The inter-organ metabolism of these amino acids is complex. Tracing studies with 15N-labeled ornithine have helped to elucidate the relative contributions of different precursors to citrulline and arginine synthesis. For example, studies in mice have shown that dietary and plasma arginine are the main precursors for citrulline synthesis, acting both directly and through their conversion to plasma ornithine. nih.gov
The use of L-ORNITHINE:HCL (ALPHA-15N) allows for the quantification of the flux from ornithine to citrulline and subsequently to arginine. nih.gov This has provided a deeper understanding of the regulation of these pathways in both healthy and diseased states. nih.gov
| Precursor | Contribution to Citrulline Synthesis (μmol·kg−1·h−1) |
|---|---|
| Dietary Arginine | 10 - 45 |
| Plasma Ornithine | Variable, increases in absence of dietary arginine |
| Dietary Glutamine | 13 - 20 |
| Dietary Proline | 1.4 - 3.7 |
This table summarizes findings on the contribution of different dietary and plasma precursors to the synthesis of citrulline. The data highlights the significant role of dietary arginine and the compensatory increase in the utilization of other precursors in its absence. nih.gov
L-ORNITHINE:HCL (ALPHA-15N) in Proline Metabolism and Interconversion Studies
Ornithine and proline metabolism are interconnected through the enzyme ornithine aminotransferase, which catalyzes the interconversion of ornithine and glutamate-γ-semialdehyde, a precursor of proline. researchgate.net L-ORNITHINE:HCL (ALPHA-15N) can be used to trace the conversion of ornithine to proline.
By monitoring the incorporation of the 15N label from ornithine into the proline pool, researchers can quantify the flux through this interconversion pathway. These studies have been important in understanding the regulation of proline biosynthesis, which is crucial for protein synthesis and cellular stress responses. For example, in bovine lenses, it has been shown that ornithine is converted to proline through the combined action of ornithine ketoacid transaminase and Δ1-pyrroline-5-carboxylate reductase. nih.gov
Fluxes within the Ornithine-Proline Axis
The metabolic conversion between ornithine and proline is a crucial axis in amino acid metabolism. L-ORNITHINE:HCL (ALPHA-15N) serves as an effective tracer for quantifying the rate and direction of metabolic flux through this pathway. In many organisms, ornithine can be converted to proline via the intermediate Δ1-pyrroline-5-carboxylate (P5C). The process involves the enzyme ornithine aminotransferase (OAT), which transfers the delta-amino group of ornithine, followed by the action of P5C reductase.
By introducing L-ORNITHINE:HCL (ALPHA-15N) into a biological system, researchers can monitor the appearance of the ¹⁵N label in the proline pool. The rate of this incorporation provides a direct measure of the metabolic flux from ornithine to proline. This is particularly important in understanding how cells regulate the balance between these two amino acids, which have distinct roles in protein synthesis, stress response, and cellular signaling. For instance, studies in microorganisms like Clostridium sticklandii have demonstrated the capability to synthesize proline from ornithine, highlighting the activity of ornithine aminotransferase and P5C reductase. nih.gov
Table 1: Key Molecules in the Ornithine to Proline Conversion Pathway
| Molecule | Enzyme | Role |
| L-Ornithine | Ornithine Aminotransferase (OAT) | Starting substrate; donates an amino group. |
| α-ketoglutarate | Ornithine Aminotransferase (OAT) | Amino group acceptor. |
| L-Glutamate-semialdehyde | (Spontaneous cyclization) | Intermediate formed from L-Ornithine. |
| Δ1-pyrroline-5-carboxylate (P5C) | P5C Reductase | Cyclized intermediate, reduced to form L-Proline. |
| L-Proline | - | Final product of the pathway. |
Contributions of L-ORNITHINE:HCL (ALPHA-15N) to Polyamine Biosynthesis Research
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules involved in cell growth, proliferation, and differentiation. nih.gov L-ornithine is the direct precursor for the synthesis of these vital compounds. oup.com The use of L-ORNITHINE:HCL (ALPHA-15N) has been instrumental in elucidating the dynamics of this pathway. The labeled nitrogen at the alpha position allows for unambiguous tracking of the ornithine-derived backbone as it is converted into various polyamines.
The initial and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net When L-ORNITHINE:HCL (ALPHA-15N) is used as the substrate, the resulting putrescine molecule retains the ¹⁵N label.
This labeled putrescine can then be further traced as it is converted into higher polyamines. Spermidine is formed when an aminopropyl group (derived from S-adenosylmethionine) is added to putrescine. researchgate.net Subsequently, another aminopropyl group can be added to spermidine to form spermine. researchgate.net By using mass spectrometry to detect the ¹⁵N-labeled polyamines, researchers can quantify the flux through each step of the pathway. This approach helps to understand how polyamine metabolism is regulated and how it is altered in various physiological and pathological states, such as cancer, where polyamine synthesis is often upregulated. researchgate.net
Table 2: Tracing of ¹⁵N from L-Ornithine through Polyamine Biosynthesis
| Precursor/Intermediate | Enzyme | Product | ¹⁵N Label Status |
| L-ORNITHINE:HCL (ALPHA-15N) | Ornithine Decarboxylase (ODC) | ¹⁵N-Putrescine | The ¹⁵N label is retained after decarboxylation. |
| ¹⁵N-Putrescine | Spermidine Synthase | ¹⁵N-Spermidine | The ¹⁵N label from the original ornithine remains. |
| ¹⁵N-Spermidine | Spermine Synthase | ¹⁵N-Spermine | The ¹⁵N label from the original ornithine is still present. |
L-ORNITHINE:HCL (ALPHA-15N) in Nitrogen Shuttle Mechanisms and Ammonia Detoxification Studies
L-ornithine is a central molecule in the urea cycle, the primary pathway for detoxifying ammonia in the liver. creative-proteomics.com The urea cycle converts toxic ammonia into urea, which is then excreted. L-ORNITHINE:HCL (ALPHA-15N) is a valuable tracer for studying the kinetics of this cycle and other related nitrogen transport mechanisms.
Within the urea cycle, ornithine acts as a carrier, accepting a carbamoyl group (derived from ammonia and bicarbonate) to form citrulline. The nitrogen atoms are eventually incorporated into urea, and ornithine is regenerated. By introducing L-ORNITHINE:HCL (ALPHA-15N), the label can be tracked through the cycle's intermediates. This allows for the measurement of urea cycle flux and the identification of potential defects, such as in ornithine transcarbamylase deficiency. nih.gov In such studies, the incorporation of ¹⁵N from a tracer into molecules like glutamine, glutamate (B1630785), and urea provides quantitative data on how the body processes and detoxifies ammonia. nih.govnih.gov
Quantitative Systems Biology Approaches Integrating L-ORNITHINE:HCL (ALPHA-15N) Tracing Data
Quantitative Systems Biology aims to understand complex biological systems through the integration of experimental data and computational modeling. nih.govnih.gov Metabolic Flux Analysis (MFA) is a key technique within this field that uses stable isotope tracers to quantify intracellular metabolic rates. medchemexpress.com
Data generated from experiments using L-ORNITHINE:HCL (ALPHA-15N) are critical inputs for these models. The measured rates of ¹⁵N incorporation into downstream metabolites like proline, putrescine, spermidine, and citrulline provide constraints that allow computational models to solve for the fluxes throughout a large metabolic network. nih.gov This approach, often called ¹⁵N-Metabolic Flux Analysis, provides a comprehensive and quantitative view of nitrogen metabolism. nih.gov By integrating tracer data with genomic, transcriptomic, and proteomic information, systems biology models can offer deep insights into cellular regulation and identify key nodes in metabolic pathways. nih.gov
Table 3: Workflow for Integrating L-ORNITHINE:HCL (ALPHA-15N) Data in Systems Biology
| Step | Description |
| 1. Isotope Labeling Experiment | A biological system (e.g., cell culture) is supplied with L-ORNITHINE:HCL (ALPHA-15N) as a tracer. |
| 2. Metabolite Extraction & Analysis | After a set period, metabolites are extracted and analyzed, typically using mass spectrometry, to measure the isotopic enrichment in various compounds. |
| 3. Data Processing | The raw mass spectrometry data is processed to determine the mass isotopomer distribution for key metabolites. |
| 4. Computational Modeling (MFA) | The isotopic labeling data is used as input for a computational model of the cell's metabolic network to calculate intracellular fluxes. medchemexpress.comnih.gov |
| 5. Model Refinement & Analysis | The calculated flux map is analyzed to understand the system's metabolic state, identify bottlenecks, and generate new hypotheses. |
L Ornithine:hcl Alpha 15n in Enzymatic Mechanism and Kinetic Studies
Utilization of ¹⁵N Labeling for Enzyme Reaction Mechanism Elucidation
Nitrogen-15 labeling is a sophisticated technique employed to unravel the detailed steps of enzymatic reactions. By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope at a specific position within a substrate molecule like L-ornithine, researchers can follow the transformation of that specific nitrogen atom. This approach is particularly valuable for studying reactions where nitrogen-containing functional groups are directly involved in bond-making or bond-breaking events.
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. A ¹⁵N-KIE, observed when ¹⁴N is replaced by ¹⁵N, can indicate whether a carbon-nitrogen bond is being broken or formed in the rate-limiting step.
While specific studies detailing the ¹⁵N-KIE for ornithine decarboxylase, ornithine aminotransferase, or ornithine carbamoyltransferase using alpha-¹⁵N-labeled ornithine are not prevalent in the literature, the principles of ¹⁵N-KIE are well-established for other enzymes acting on amino acids. For instance, studies on glycine (B1666218) decarboxylase have shown an inverse kinetic isotope effect, where the reaction is faster with the heavier isotope. This phenomenon leads to the liberation of ¹⁵N-enriched ammonia (B1221849), leaving behind glycine that is depleted in ¹⁵N nih.gov. Isotope effects in enzymatic reactions involving amino acids are influenced by the specific reaction mechanism, such as the formation of Schiff base intermediates, and the relative rates of different steps in the catalytic cycle nih.gov.
Investigating Ornithine Decarboxylase (ODC) Activity and Regulation
Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and proliferation. ODC catalyzes the decarboxylation of ornithine to produce putrescine. The activity of ODC is tightly regulated, in part by a protein called antizyme 1 (AZ1), which binds to ODC and targets it for degradation by the proteasome in a ubiquitin-independent manner.
Kinetic studies have been performed to understand the interaction between ODC and AZ1. Although these studies did not specifically use ¹⁵N-labeled ornithine, they provide insight into the enzyme's catalytic efficiency. The kinetic parameters for the degradation of ODC by the proteasome in the presence and absence of AZ1 have been determined.
| Condition | K_m (μM) | k_cat (min⁻¹) |
|---|---|---|
| Without Antizyme 1 (AZ1) | 13 | 0.22 |
| With Antizyme 1 (AZ1) | 1.6 | 0.20 |
These data demonstrate that while the catalytic rate (k_cat) of ODC degradation by the proteasome is largely unaffected by AZ1, the Michaelis constant (K_m) is significantly decreased. This indicates that AZ1 enhances the binding affinity of ODC to the proteasome, thereby stimulating its degradation.
Enzymology of Ornithine Aminotransferase (OAT) Using ¹⁵N-Labeled Substrates
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in the metabolic pathways connecting the urea (B33335) cycle and the biosynthesis of proline and glutamate (B1630785). OAT is also a pyridoxal-5'-phosphate (PLP)-dependent enzyme and catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding glutamate-γ-semialdehyde and L-glutamate.
The catalytic mechanism of OAT is a classic example of a "Ping-Pong" mechanism, which consists of two distinct half-reactions. The use of isotopically labeled substrates is fundamental to dissecting such mechanisms.
First Half-Reaction:
The internal aldimine, formed between the PLP cofactor and a lysine residue in the active site of OAT, is attacked by the δ-amino group of L-ornithine.
This forms an external aldimine with L-ornithine, releasing the enzyme's lysine residue.
A proton is transferred from the δ-carbon of ornithine to the C4' carbon of the PLP cofactor.
This leads to the formation of a ketimine intermediate.
Hydrolysis of the ketimine releases glutamate-γ-semialdehyde (which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate) and leaves the enzyme in the form of pyridoxamine-5'-phosphate (PMP).
Second Half-Reaction:
The amino group acceptor, α-ketoglutarate, enters the active site.
The PMP donates its amino group to α-ketoglutarate.
This forms a new external aldimine with α-ketoglutarate.
The product, L-glutamate, is released, and the PLP cofactor is regenerated, returning the enzyme to its initial state.
Studies have shown that the mammalian OAT specifically transfers the δ-amino group of ornithine, not the α-amino group nih.gov. This was determined by observing the exchange of the pro-S hydrogen on the δ-carbon atom of ornithine nih.gov. The use of L-ORNITHINE:HCL (ALPHA-15N) would allow for the direct tracing of the alpha-amino group, confirming that it remains on the ornithine backbone throughout the reaction catalyzed by mammalian OAT.
Studies on Ornithine Carbamoyltransferase (OTC) with ¹⁵N-Labeled Precursors
Ornithine carbamoyltransferase (OTC), also known as ornithine transcarbamylase, is a key mitochondrial enzyme in the urea cycle. It catalyzes the condensation of carbamoyl (B1232498) phosphate (B84403) and L-ornithine to form L-citrulline and inorganic phosphate. Deficiencies in OTC activity lead to a buildup of ammonia in the blood, a condition known as hyperammonemia.
The use of ¹⁵N-labeled precursors has been instrumental in studying the in vivo metabolism of ammonia and the function of the urea cycle in individuals with OTC deficiency. In one such study, ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) was administered to a patient with OTC deficiency and a control subject to trace the incorporation of ¹⁵N into various amino acids and urea. This approach provides a dynamic view of how nitrogen is partitioned between different metabolic pathways when the urea cycle is impaired.
The study revealed a significantly lower recovery of ¹⁵N in the urine of the OTC-deficient patient compared to the control, indicating a reduced capacity to synthesize and excrete urea nih.gov. Furthermore, the pattern of ¹⁵N incorporation into plasma amino acids was markedly different.
| Metabolite | Observation in OTC-Deficient Patient vs. Control | Reference |
|---|---|---|
| Urinary ¹⁵N Recovery (3 days) | 28.5% in patient vs. 69.3% in control | nih.gov |
| Urinary ¹⁵N-Urea Recovery (3 days) | 33.3% of control | nih.gov |
| ¹⁵N in Glutamine (α-amino N) | Higher incorporation in patient | nih.gov |
| ¹⁵N in Glutamate | Higher incorporation in patient | nih.gov |
| ¹⁵N in Alanine | More rapid incorporation in patient | nih.gov |
| ¹⁵N in Asparagine | More rapid incorporation in patient | nih.gov |
| ¹⁵N in Serine | More rapid incorporation in patient | nih.gov |
| ¹⁵N in Ornithine | Less incorporation in patient | nih.gov |
These findings illustrate that in OTC deficiency, the nitrogen from ammonia is shunted into the synthesis of other amino acids, particularly glutamine and glutamate, as the primary pathway for ammonia detoxification (the urea cycle) is compromised. The reduced incorporation of ¹⁵N into ornithine in the patient suggests altered ornithine metabolism in the context of a dysfunctional urea cycle nih.gov. While this study used ¹⁵NH₄Cl as the tracer, the use of ¹⁵N-labeled ornithine would provide more direct insights into the kinetics of the OTC reaction itself and the subsequent metabolic fate of the ornithine backbone.
L Ornithine:hcl Alpha 15n in Biosynthetic Pathway Elucidation and Precursor Tracing
Tracing De Novo Synthesis of L-Ornithine in Various Biological Systems
L-ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic processes, most notably the urea (B33335) cycle. nih.gov While not incorporated into proteins during translation, it is a critical intermediate in the synthesis of other compounds. nih.gov The de novo biosynthesis of L-ornithine, meaning its synthesis from simple precursors, primarily occurs in the mitochondria. nih.gov Isotopic tracers like L-ORNITHINE:HCL (ALPHA-15N) are instrumental in confirming the metabolic routes that lead to its formation.
In many organisms, the carbon skeleton of L-ornithine is derived from L-glutamate. frontiersin.orgnih.gov The biosynthetic pathway begins with the conversion of α-oxoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle, into glutamate (B1630785). nih.gov Glutamate is then enzymatically converted through a series of steps to L-ornithine. nih.gov
L-arginine also serves as a significant precursor to L-ornithine. This occurs through the action of the enzyme arginase, which hydrolyzes arginine to produce urea and ornithine. nih.gov This reaction is a key part of the urea cycle, but it also functions as a source of ornithine for other pathways. maastrichtuniversity.nl
Stable isotope tracing studies in various models, including mice and piglets, have quantified the contribution of these precursors to the circulating pool of ornithine. By administering labeled precursors and measuring the isotopic enrichment in the product pools, researchers can determine the relative importance of each pathway. For instance, studies have shown that plasma arginine is a major contributor to the synthesis of plasma ornithine. nih.govresearchgate.netnih.gov
| Precursor | Biological System | Key Finding | Reference |
|---|---|---|---|
| Glutamate | General (Mitochondria) | Serves as the primary carbon source for de novo ornithine synthesis, starting from α-oxoglutarate. nih.gov | nih.gov |
| Plasma Arginine | Mice | Identified as a main precursor for the synthesis of plasma ornithine, especially during both fed and feed-deprived states. nih.gov | nih.gov |
| Plasma Arginine | Piglets | Accounts for a significant portion (e.g., ~47%) of the rate of appearance of plasma ornithine. researchgate.net | researchgate.net |
| Dietary Arginine | Mice | Contributes to the synthesis of ornithine, which is then utilized for citrulline production in the small intestine. nih.gov | nih.gov |
Investigating Nitrogen Assimilation and Recycling Pathways
Nitrogen assimilation is the process by which organisms incorporate inorganic nitrogen into organic compounds like amino acids. researchgate.net L-ORNITHINE:HCL (ALPHA-15N) is an ideal tracer for studying how the nitrogen from ornithine is distributed and recycled throughout the metabolic network. When ¹⁵N-labeled ornithine is introduced into a system, its alpha-amino nitrogen can be transferred to other molecules, primarily through transamination reactions.
The central hub for these nitrogen transfers is often the glutamate/glutamine pair. The alpha-amino group of ornithine can be transferred to α-oxoglutarate to form glutamate, a reaction catalyzed by ornithine aminotransferase. nih.gov This newly labeled glutamate can then donate its ¹⁵N to numerous other amino acids and nitrogen-containing compounds. nih.gov
Once the ¹⁵N label from L-ornithine enters the broader metabolic network via glutamate, it can be incorporated into a wide array of molecules. Studies using other ¹⁵N-labeled precursors, such as [¹⁵N]glutamine or ¹⁵NH₄Cl, have demonstrated the widespread distribution of the isotopic label, a principle that directly applies to the fate of the ¹⁵N from labeled ornithine. nih.govnih.gov
The ¹⁵N can be found in:
Other Amino Acids: Through the action of various aminotransferases, the ¹⁵N from glutamate can be used to synthesize amino acids such as aspartate, alanine, and serine. nih.govnih.gov
Macromolecules: These ¹⁵N-labeled amino acids can then be utilized for protein synthesis, thereby incorporating the isotope into the proteome. Furthermore, the nitrogen can be used in the synthesis of purine and pyrimidine bases, ultimately becoming part of nucleic acids like DNA and RNA. nih.gov
Other Metabolites: The label can also appear in other nitrogenous compounds, including neurotransmitters like GABA (gamma-aminobutyric acid), which is synthesized from glutamate. nih.gov
| Metabolite/Macromolecule Class | Pathway of ¹⁵N Incorporation | Significance | Reference |
|---|---|---|---|
| Amino Acids (e.g., Aspartate, Alanine) | Transamination from ¹⁵N-glutamate (derived from ¹⁵N-ornithine). | Demonstrates the central role of glutamate in distributing nitrogen throughout the amino acid pool. | nih.govnih.gov |
| Proteins | Translation using ¹⁵N-labeled amino acids as building blocks. | Allows for the study of protein turnover and synthesis rates. | |
| Nucleotides (e.g., Adenine) | De novo synthesis of purine and pyrimidine rings using nitrogen donated from amino acids like glutamine and aspartate. | Traces the flow of nitrogen into the fundamental components of genetic material and energy currency (ATP). | nih.gov |
| Urea | The ¹⁵N-ornithine participates in the urea cycle, where its nitrogen can be transferred to other intermediates, eventually being incorporated into urea for excretion. | Measures the activity and efficiency of the urea cycle for nitrogen detoxification. | nih.govnih.gov |
Elucidation of Arginine Biosynthesis from L-ORNITHINE:HCL (ALPHA-15N)
One of the most direct and significant metabolic fates of L-ornithine is its conversion to L-arginine. This pathway is crucial in many organisms for synthesizing this versatile amino acid. nih.govnih.gov Using L-ORNITHINE:HCL (ALPHA-15N) allows for the unambiguous tracing of this conversion.
The synthesis of arginine from ornithine involves three key enzymatic steps:
Ornithine Transcarbamylase (OTC): Ornithine reacts with carbamoyl (B1232498) phosphate (B84403) to form citrulline. nih.gov
Argininosuccinate Synthetase (ASSY): Citrulline is condensed with aspartate to form argininosuccinate. nih.gov
Argininosuccinate Lyase (ASL): Argininosuccinate is cleaved to release arginine and fumarate. nih.gov
When L-ORNITHINE:HCL (ALPHA-15N) is used as the precursor, the ¹⁵N label is retained through these steps, resulting in the formation of ¹⁵N-labeled arginine. This allows researchers to quantify the rate of arginine synthesis from ornithine. Studies have confirmed that plasma ornithine is a significant precursor for citrulline production, which is the intermediate step in this pathway. nih.gov This conversion is a key component of what is sometimes referred to as the "arginine-arginine cycle," where arginine is broken down to ornithine and then resynthesized, highlighting a dynamic metabolic loop. nih.gov
Theoretical and Computational Modeling of L Ornithine:hcl Alpha 15n Isotopic Data
Mathematical Models for Isotopic Enrichment and Dilution Analysis
Mathematical models are fundamental to interpreting the data from L-ORNITHINE:HCL (ALPHA-15N) tracing experiments. They provide a framework for simulating the flow of the 15N isotope through metabolic pathways and for calculating the rates of metabolic reactions that are not directly measurable.
Compartmental models are a common approach used to describe the kinetics of tracers in a metabolic system. In this framework, the body or a cellular system is represented as a set of interconnected compartments. Each compartment represents a distinct pool of a metabolite, such as the plasma pool of ornithine or the intracellular pool of glutamate (B1630785).
The movement of the 15N label between these compartments is described by a series of differential equations. For instance, after the introduction of L-ORNITHINE:HCL (ALPHA-15N), the model tracks the change in 15N enrichment in the ornithine pool and its subsequent appearance in downstream metabolites like citrulline, arginine, and proline. By fitting the model's predictions to the experimentally measured isotopic enrichment curves, researchers can estimate key metabolic parameters.
A classic example of this approach involves using the decay curve of a 15N-labeled amino acid in plasma to determine whole-body protein synthesis and breakdown rates. A model for whole-body glycine (B1666218) nitrogen flux, based on the compartmental analysis of plasma [15N]glycine decay, has been successfully used to measure total body protein synthesis. nih.gov This model quantifies the flux of glycine nitrogen, including its de novo synthesis, release from protein breakdown, and incorporation back into protein. nih.gov Similarly, data from L-ORNITHINE:HCL (ALPHA-15N) can be used in compartmental models to quantify urea (B33335) cycle dynamics, polyamine synthesis, and inter-organ amino acid exchange.
Table 1: Key Parameters Derived from Compartmental Modeling of L-ORNITHINE:HCL (ALPHA-15N) Data
| Parameter | Description | Biological Significance |
| Flux Rate (Q) | The rate of transfer of nitrogen from the ornithine pool to another metabolite pool (e.g., urea, proline). | Quantifies the activity of specific metabolic pathways like the urea cycle or proline synthesis. |
| Pool Size (S) | The total amount of a given metabolite in a specific compartment (e.g., total free ornithine in the liver). | Provides information on metabolite homeostasis and availability. |
| Fractional Synthesis Rate (FSR) | The fraction of a metabolite pool that is newly synthesized per unit of time. | Measures the rate of production of downstream molecules like polyamines or other amino acids. |
| Residence Time | The average time the 15N label spends in a particular metabolite pool. | Indicates the turnover rate of the metabolite. |
While compartmental models are powerful, they often focus on a limited number of reactions. For a system-wide understanding of metabolism, more comprehensive models are needed. Flux Balance Analysis (FBA) and Isotope-Assisted Flux Analysis (IFA), also known as Metabolic Flux Analysis (MFA), are computational methods that analyze the flow of metabolites through large-scale, genome-reconstructed metabolic networks. nih.govmdpi.comnih.gov
FBA uses the stoichiometry of all known metabolic reactions in an organism and assumes the system is at a steady state, meaning there is no net accumulation of intracellular metabolites. nih.gov It then calculates the distribution of metabolic fluxes that optimizes a specific cellular objective, such as maximizing biomass production (growth) or ATP generation. However, FBA alone cannot always resolve fluxes through parallel or cyclical pathways. mdpi.com
Isotope-Assisted Flux Analysis enhances FBA by incorporating isotopic labeling data, such as that obtained from L-ORNITHINE:HCL (ALPHA-15N) experiments. nih.govmdpi.commedchemexpress.com This technique provides additional constraints that significantly improve the accuracy and resolution of flux calculations. nih.govmdpi.com By measuring the pattern of 15N distribution in various metabolites, MFA can quantify the relative contributions of different pathways to the production of a specific compound. mdpi.com For example, it can distinguish between ornithine that is derived from arginine versus de novo synthesis from glutamate. This approach is powerful for discerning fluxes in complex mammalian cells that have multiple nutrient inputs. nih.gov
Table 2: Comparison of FBA and Isotope-Assisted Flux Analysis (IFA/MFA)
| Feature | Flux Balance Analysis (FBA) | Isotope-Assisted Flux Analysis (IFA/MFA) |
| Primary Input | Stoichiometric network, cellular objective (e.g., maximize growth) | Stoichiometric network, isotopic labeling data (from tracers like L-ORNITHINE:HCL (ALPHA-15N)), extracellular flux measurements. nih.gov |
| Core Principle | Solves for a flux distribution that optimizes an objective function under steady-state constraints. | Solves for a flux distribution that is consistent with both stoichiometric constraints and the measured isotopic labeling patterns. mdpi.com |
| Output | A predicted optimal flux distribution. | A precisely quantified map of intracellular metabolic fluxes. nih.gov |
| Strengths | Does not require isotopic tracers; useful for predicting metabolic capabilities. | Can resolve fluxes in parallel pathways and cycles; provides more accurate flux quantification. mdpi.com |
| Limitations | Often provides a range of possible flux values; struggles with parallel pathways. mdpi.com | Requires complex experiments with isotopic tracers and advanced computational analysis. nih.gov |
Computational Tools and Software for 15N Metabolic Tracing Data Interpretation
The mathematical complexity of compartmental modeling and MFA necessitates the use of specialized computational tools. nih.gov A variety of software packages are available to assist researchers in building models, simulating isotopic labeling, and fitting model parameters to experimental data. nih.gov
These software tools perform several critical functions:
Data Processing: They help process the raw data from mass spectrometers, correcting for natural isotope abundance and calculating mass isotopomer distributions.
Model Construction: They provide interfaces for building or importing metabolic network models.
Simulation: They simulate the propagation of the 15N label through the network for a given set of flux values.
Flux Estimation: They use iterative algorithms to find the set of fluxes that best explains the experimentally measured labeling patterns. mdpi.com
Visualization: They help visualize the calculated flux maps on metabolic pathway diagrams, making the results easier to interpret. nih.gov
Table 3: Examples of Software Tools for Metabolic Flux Analysis
| Software Tool | Primary Function | Key Features |
| COPASI | Kinetic modeling and simulation of biochemical networks. | Supports parameter estimation, optimization, and metabolic control analysis; can be used for smaller-scale compartmental models. nih.gov |
| INCA (Isotopomer Network Compartmental Analysis) | Isotope-assisted metabolic flux analysis and kinetic flux profiling. | A MATLAB-based toolbox for 13C, 15N, and other tracer data; performs flux estimation, statistical analysis, and experimental design. |
| Omix | Visualization and analysis of multi-omics data. | Particularly effective for visualizing fluxes and isotope labeling data on metabolic maps; supports scripting for advanced analysis. nih.gov |
| MetaboAnalyst | Comprehensive analysis of metabolomics data. | While not a dedicated MFA tool, its enrichment analysis features can help identify pathways most affected by changes in metabolism, contextualizing MFA results. nih.gov |
| Vanted | Network visualization and data integration. | An open-source tool that allows users to overlay experimental datasets, such as gene expression or metabolite concentrations, onto metabolic network reconstructions. nih.gov |
Integration of Multi-Omics Data with L-ORNITHINE:HCL (ALPHA-15N) Tracing Experiments
Metabolic fluxes are ultimately controlled by the expression of genes (transcriptomics), the abundance of proteins (proteomics), and the concentrations of metabolites (metabolomics). Integrating data from these different "omics" layers with 15N tracing data provides a more complete and systems-level understanding of metabolic regulation.
For example, if an L-ORNITHINE:HCL (ALPHA-15N) tracing study reveals a decreased flux through the urea cycle, transcriptomic data might show a corresponding downregulation of the genes encoding urea cycle enzymes, such as arginase or ornithine transcarbamylase. Proteomic data could confirm whether these changes in gene expression translate to lower protein levels. This multi-omics approach helps to pinpoint the regulatory mechanisms responsible for observed changes in metabolic function.
Pipelines and methodologies are being developed to facilitate this integration. The INTEGRATE pipeline, for instance, is a model-based approach that characterizes metabolic regulation by combining metabolomics and transcriptomics data. nih.gov It computes differential reaction expression from transcriptomics and uses constraint-based modeling to predict how these changes translate into metabolic fluxes. nih.gov By comparing these predictions with flux data derived from isotope tracing, researchers can distinguish between transcriptional and metabolic levels of regulation. nih.gov This integrated analysis can reveal how cells coordinate gene expression and enzyme activity to adapt their metabolic state in response to different conditions.
Table 4: Multi-Omics Data Integration with L-ORNITHINE:HCL (ALPHA-15N) Tracing
| Omics Layer | Type of Data | Question Answered |
| Fluxomics (15N Tracing) | Isotopic enrichment, metabolic flux rates. | What are the functional output rates of metabolic pathways involving ornithine? |
| Transcriptomics (RNA-Seq) | Gene expression levels (mRNA abundance). | Are the genes for enzymes in ornithine-related pathways up- or down-regulated? |
| Proteomics (Mass Spec) | Protein abundance and post-translational modifications. | Do changes in gene expression lead to corresponding changes in enzyme levels? |
| Metabolomics (Mass Spec/NMR) | Absolute or relative concentrations of metabolites. | What are the sizes of the ornithine, arginine, and proline pools? |
Future Directions and Emerging Research Avenues for L Ornithine:hcl Alpha 15n
Advancements in High-Throughput L-ORNITHINE:HCL (ALPHA-15N) Tracing Methodologies
The demand for analyzing large sample sets from complex biological experiments is driving the evolution of high-throughput screening (HTS) methodologies for stable isotope tracing. wikipedia.orgbmglabtech.com The core of HTS involves the automation of sample preparation, analysis, and data processing using robotics, liquid handling devices, and sophisticated software. wikipedia.orgbmglabtech.commalvernpanalytical.com For L-ORNITHINE:HCL (ALPHA-15N) tracing, this means adapting analytical platforms to rapidly and automatically process hundreds to thousands of samples, significantly increasing experimental throughput.
Key advancements are centered on enhancing the speed and sensitivity of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy platforms. nih.govmdpi.com For instance, continuous-flow isotope ratio mass spectrometry (CF-IRMS) offers a rapid and automated alternative to conventional isotope analysis, making it well-suited for the large sample numbers generated in HTS campaigns. consensus.app These developments allow for more comprehensive studies, such as screening the metabolic effects of extensive compound libraries or performing detailed time-course analyses of metabolic flux. The integration of HTS with 15N-ornithine tracing will accelerate the identification of novel therapeutic targets and the elucidation of metabolic responses to various stimuli. drugtargetreview.com
| Platform | Key Features for High-Throughput Analysis | Advantages | Limitations |
|---|---|---|---|
| Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) | Automated sample introduction (e.g., elemental analyzer); rapid analysis cycles. consensus.app | High precision for bulk isotope enrichment; high sample throughput. illinois.edu | Provides total 15N enrichment, not positional information; destructive analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Autosamplers for high capacity; fast chromatography methods (e.g., UPLC); rapid MS scan speeds. nih.gov | Separates complex mixtures; provides mass isotopomer distributions; high sensitivity. nih.gov | Matrix effects can influence quantification; requires extensive data processing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Automated derivatization and injection; established libraries for metabolite identification. nih.gov | Excellent chromatographic resolution for volatile compounds; robust and reproducible. | Requires chemical derivatization; limited to thermally stable and volatile analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Flow-injection systems; automated sample changers; specialized pulse sequences for faster acquisition. nih.gov | Non-destructive; provides precise positional isotope information; quantitative. mdpi.com | Lower sensitivity compared to MS; can have spectral overlap in complex mixtures. nih.gov |
Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping
A significant frontier in metabolic research is the ability to visualize metabolic activity within the native context of tissues and even single cells. Integrating L-ORNITHINE:HCL (ALPHA-15N) tracing with advanced imaging techniques is making it possible to map the spatial and temporal dynamics of nitrogen metabolism. nih.gov This approach, termed spatiotemporal metabolic mapping, provides unprecedented insight into metabolic heterogeneity in complex biological systems. nih.govnih.gov
Two leading technologies in this area are Mass Spectrometry Imaging (MSI) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS).
MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-MSI) enables the label-free, simultaneous mapping of hundreds of molecules, including 15N-labeled metabolites, directly from tissue sections at near-single-cell resolution (~10–50 μm). nih.govnih.gov This technique can reveal regional differences in the contribution of ornithine to downstream metabolic pathways across distinct tissue microenvironments. nih.govsemanticscholar.org
NanoSIMS offers even higher spatial resolution, allowing for the visualization of isotope incorporation at the subcellular level. nih.govnih.gov By tracking the 15N label from ornithine, researchers can determine the fate of its nitrogen atom within specific organelles, such as mitochondria or the nucleus, providing a powerful tool to study metabolic compartmentation. researchgate.net
These imaging modalities are transforming our understanding of metabolism by adding a crucial spatial dimension, revealing how metabolic pathways are organized and regulated within the complex architecture of tissues and cells. nih.gov
| Technique | Principle | Spatial Resolution | Key Application for 15N-Ornithine Tracing |
|---|---|---|---|
| MALDI-MSI | A laser desorbs and ionizes molecules from a matrix-coated tissue section for mass analysis. nih.gov | 10-200 µm. nih.gov | Mapping the distribution of 15N-labeled polyamines, proline, or glutamate (B1630785) in different regions of a tumor or organ. nih.gov |
| NanoSIMS | A primary ion beam sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. nih.gov | Down to 50 nm. researchgate.net | Visualizing the incorporation of 15N from ornithine into newly synthesized proteins or nucleic acids within specific subcellular compartments. nih.gov |
Expansion of L-ORNITHINE:HCL (ALPHA-15N) Applications in Diverse Model Biological Systems
The utility of L-ORNITHINE:HCL (ALPHA-15N) as a metabolic tracer is expanding beyond traditional cell culture models to a wide array of biological systems. This expansion allows researchers to study ornithine metabolism in the context of whole-organism physiology, host-microbe interactions, and complex environmental systems. wikipedia.orgfrontiersin.org
Cancer Models: In oncology, 15N-labeled tracers are invaluable for understanding the metabolic reprogramming that supports tumor growth. mdpi.com L-ORNITHINE:HCL (ALPHA-15N) can be used in patient-derived xenografts (PDX) and organoid models to trace the flux of nitrogen into polyamine synthesis, a pathway critical for cancer cell proliferation, and to investigate the urea (B33335) cycle's role in tumor nitrogen metabolism. springernature.com
Microbial Systems: Nitrogen metabolism is fundamental to microbial life. nih.gov Tracing with 15N-ornithine in microbial systems can elucidate its role in antibiotic synthesis, biofilm formation, and nutrient competition within complex microbiomes. nih.gov Dual-labeling experiments using both 13C and 15N tracers can simultaneously resolve carbon and nitrogen fluxes, providing a comprehensive view of microbial metabolism. nih.govembopress.org
Plant Systems: In plants, ornithine is a key intermediate in the synthesis of alkaloids and polyamines, which are crucial for growth and stress responses. 15N metabolic labeling is a powerful tool for quantitative proteomics in plants like Arabidopsis. frontiersin.org Using L-ORNITHINE:HCL (ALPHA-15N) can help trace nitrogen allocation from ornithine into these vital pathways, with applications in crop improvement and understanding plant responses to environmental change. researchgate.net
| Model System | Research Focus with 15N-Ornithine | Example Research Question |
|---|---|---|
| Cancer Organoids/Spheroids | Polyamines, urea cycle, amino acid synthesis. springernature.com | How does the flux from ornithine into polyamine synthesis differ between the tumor core and periphery? |
| Microbial Cultures (M. bovis) | Nitrogen assimilation, amino acid biosynthesis. nih.gov | What is the relative contribution of ornithine versus other nitrogen sources to the synthesis of arginine? embopress.org |
| Plant Seedlings (Arabidopsis) | Quantitative proteomics, nitrogen allocation. frontiersin.org | How does nitrogen from ornithine get partitioned between growth and defense compound synthesis under nutrient stress? |
| Terrestrial Ecosystems | Nitrogen cycling, nutrient flow. frontiersin.org | What is the fate and residence time of ornithine-derived nitrogen in different soil pools? researchgate.net |
Development of Novel Computational Frameworks for Complex 15N Datasets
The increasing complexity and volume of data generated from stable isotope tracing experiments necessitate the development of advanced computational frameworks for analysis and interpretation. nih.gov Raw data from MS or NMR analyses of L-ORNITHINE:HCL (ALPHA-15N) experiments contain confounding factors, such as the natural abundance of heavy isotopes, that must be corrected to accurately determine the extent of tracer incorporation. nih.gov
Several software tools have been developed to address these challenges. Packages like IsoCor, ICT, and PyNac are designed for the crucial first step of correcting for naturally occurring isotopes. nih.govbio.tools For more advanced analysis, platforms like INCA (Isotopomer Network Compartmental Analysis) and Bayesian metabolic flux analysis (MFA) frameworks enable the quantification of metabolic fluxes through complex, interconnected networks. nih.govnih.gov These tools use mathematical models to fit the measured isotopomer distribution data to a network of biochemical reactions, thereby estimating the rates (fluxes) of these reactions. springernature.comnih.gov The development of multi-model inference approaches, such as Bayesian Model Averaging, allows for more robust flux quantification, especially when dealing with complex datasets from dual 13C and 15N labeling experiments. nih.govembopress.org
| Software/Framework | Primary Function | Key Features |
|---|---|---|
| IsoCor / IsoCorrectoR | Natural abundance correction. springernature.combio.tools | Corrects raw MS data for naturally occurring isotopes of all elements; calculates true isotopologue distribution. nih.gov |
| INCA (Isotopomer Network Compartmental Analysis) | Metabolic Flux Analysis (MFA). nih.gov | Performs both steady-state and isotopically non-stationary MFA; automated generation of balance equations. springernature.comnih.gov |
| Miso | Isotopologue detection. oup.com | R package for automated tracking of labeled metabolites in multiple-precursor labeling studies. oup.com |
| Bayesian 13C15N-MFA | Simultaneous C and N flux quantification. embopress.org | Uses Bayesian statistics and multi-model averaging for rigorous quantification of carbon and nitrogen fluxes from dual-labeling data. nih.gov |
| Census / IP2 | Quantitative proteomics data analysis. ckgas.com | Calculates enrichment ratios and predicts isotope distributions for 15N-labeled peptides; includes statistical tools for multi-experiment comparison. ckgas.com |
Potential for L-ORNITHINE:HCL (ALPHA-15N) in Systems Biotechnology and Synthetic Biology Research
Systems biotechnology and synthetic biology aim to rationally design and engineer biological systems for desired purposes, such as producing valuable chemicals or pharmaceuticals. Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone of these fields, providing the quantitative data needed to understand and optimize cellular metabolism. nih.gov
L-ORNITHINE:HCL (ALPHA-15N) is a powerful tool for these applications. Ornithine is a precursor to many valuable compounds, including certain antibiotics, and is a key node in nitrogen metabolism. By tracing the fate of 15N from ornithine, researchers can:
Quantify Metabolic Flux: Accurately measure the flow of nitrogen through native and engineered pathways, identifying bottlenecks and competing reactions that divert resources from the desired product.
Validate Metabolic Models: Provide experimental data to build and validate genome-scale metabolic models (GEMs), which are essential for predicting the effects of genetic modifications.
Identify Futile Cycles: Detect and quantify futile cycles, where pathways run simultaneously in opposite directions, wasting energy and resources that could be directed toward production. nih.gov
Optimize Engineered Pathways: Guide the rational re-engineering of metabolic networks by providing precise data on how genetic changes impact nitrogen flux distribution.
The insights gained from L-ORNITHINE:HCL (ALPHA-15N) tracing will be instrumental in accelerating the design-build-test-learn cycle in synthetic biology, leading to more efficient and predictable engineered biological systems.
| Application Area | Objective | Role of 15N-Ornithine Tracing |
|---|---|---|
| Metabolic Engineering | Optimize microbial production of an ornithine-derived pharmaceutical. | Quantify the flux of nitrogen from ornithine into the production pathway versus competing pathways (e.g., arginine synthesis). |
| Systems Biology | Develop a predictive model of nitrogen metabolism in an industrial microorganism. | Provide quantitative flux data to constrain and validate the computational model of the metabolic network. nih.gov |
| Synthetic Biology | Design a synthetic metabolic circuit that responds to nitrogen availability. | Characterize the nitrogen flow dynamics of circuit components and debug unexpected metabolic behavior. |
Q & A
Q. What experimental methods are critical for characterizing isotopic purity and structural integrity of L-Ornithine:HCl (Alpha-15N)?
To confirm isotopic labeling at the α-15N position, researchers should employ high-resolution mass spectrometry (HRMS) to verify molecular weight shifts and nuclear magnetic resonance (NMR) spectroscopy (specifically 15N NMR) to validate the labeled nitrogen’s position . Quantitative isotopic enrichment (e.g., 98% atom 15N) should be confirmed using isotope ratio mass spectrometry (IRMS) or elemental analyzer-isotope ratio mass spectrometry (EA-IRMS) . For structural validation, X-ray crystallography or circular dichroism (CD) spectroscopy can confirm chirality and stereochemical integrity .
Q. How should L-Ornithine:HCl (Alpha-15N) be incorporated into metabolic flux analysis (MFA) studies?
L-Ornithine:HCl (Alpha-15N) serves as a tracer to investigate urea cycle dynamics or arginine biosynthesis. Researchers should:
- Administer the labeled compound in vitro (cell culture) or in vivo (animal models) under controlled nitrogen-deprived conditions to maximize isotopic incorporation.
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify labeled metabolites (e.g., citrulline, arginine) and model flux rates using software like INCA or OpenFlux .
- Validate results against unlabeled controls to distinguish endogenous vs. tracer-derived metabolites .
Q. What precautions are necessary for handling and storing L-Ornithine:HCl (Alpha-15N) to ensure experimental reproducibility?
- Store the compound at -20°C in a desiccator to prevent hydrolysis or degradation .
- Prepare fresh solutions in deuterated solvents (e.g., D2O) for NMR studies to avoid isotopic dilution.
- For in vivo studies, verify compound stability in physiological buffers (pH 7.4) via HPLC-UV or HPLC-ELSD before administration .
Advanced Research Questions
Q. How can conflicting data on L-Ornithine:HCl’s metabolic effects in different model systems be resolved?
Discrepancies (e.g., in vivo phase advance of PER2 rhythms vs. no effect in vitro ) may arise from:
- System-specific factors : In vivo insulin/GLP-1 secretion may modulate ornithine’s effects, absent in isolated cells.
- Tracer dilution : Quantify intracellular 15N enrichment using gas chromatography-mass spectrometry (GC-MS) to assess effective tracer concentration .
- Experimental design : Compare time-resolved dosing regimens (acute vs. chronic) and use knockout models (e.g., insulin-deficient mice) to isolate mechanisms .
Q. What advanced techniques validate the role of L-Ornithine:HCl (Alpha-15N) in protein-protein interaction studies?
To study interactions (e.g., with arginase or ornithine decarboxylase):
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry.
- Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon ligand binding.
- Validate functional relevance via enzymatic assays (e.g., arginase activity) under varying 15N-ornithine concentrations .
Q. How can isotopic scrambling be minimized in metabolic studies using L-Ornithine:HCl (Alpha-15N)?
Scrambling (e.g., 15N migration to non-target positions) may occur due to transamination or microbial activity. Mitigation strategies include:
- Using transaminase inhibitors (e.g., aminooxyacetate) in cell culture .
- Conducting experiments under anaerobic conditions to reduce microbial interference in in vivo models.
- Performing time-course LC-MS/MS to detect scrambling early and adjust protocols .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing tracer-based metabolic data?
Q. How should researchers address batch-to-batch variability in commercially sourced L-Ornithine:HCl (Alpha-15N)?
- Request certificates of analysis (CoA) from suppliers detailing isotopic purity, chemical purity (≥98%), and solvent content .
- Perform in-house validation via 1H/15N NMR and HPLC-ELSD before large-scale experiments.
- Use internal standards (e.g., 13C-labeled ornithine) to normalize data across batches .
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
